![molecular formula C24H20N2O2 B1222329 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide and its derivatives have been studied for their potential as anti-inflammatory agents. One study explored the synthesis and biological evaluation of various derivatives, including this compound, for their analgesic and anti-inflammatory effects (Thabet et al., 2011).
Applications in Molecular Recognition and Sensor Design
The compound has applications in molecular recognition, particularly in the design of chemosensors for transition metal ions. For instance, research has been conducted on derivatives of 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide for their ability to selectively recognize and bind to specific metal ions, which is crucial in the development of chemical sensors (Gosavi-Mirkute et al., 2017).
Anticancer Research
In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer properties. Studies have been conducted to assess the effectiveness of these derivatives against various cancer cell lines, highlighting the potential of this compound in developing new cancer therapies (Salahuddin et al., 2014).
Development of Novel Polymeric Materials
This compound also plays a role in the synthesis of novel polymeric materials. Research has been conducted on the synthesis of new copolymers containing pyridylazo-2-naphthoxyl groups, which are derived from compounds like 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide. These materials have potential applications in metal ion detection and analysis (Zhou et al., 2008).
Luminescent Properties and Electroluminescent Devices
The compound and its derivatives have been explored for their luminescent properties. Research in this area focuses on the synthesis and characterization of derivatives with potential applications in the development of electroluminescent devices (Zhang et al., 2006).
Anti-inflammatory and Analgesic Agents
Studies have also been conducted on derivatives of 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide for their potential as non-ulcerogenic anti-inflammatory and analgesic agents. This research is significant in the development of safer and more effective pain management drugs (Berk et al., 2009).
Propriétés
Nom du produit |
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide |
|---|---|
Formule moléculaire |
C24H20N2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-21-5-3-2-4-19(21)8-11-22(23)24(27)26-20-9-6-17(7-10-20)16-18-12-14-25-15-13-18/h2-15H,16H2,1H3,(H,26,27) |
Clé InChI |
UEYVGLOXNLBJLK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1222246.png)
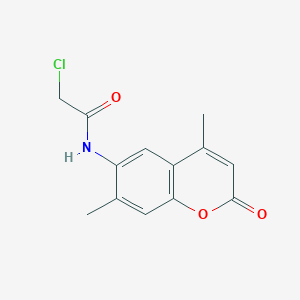

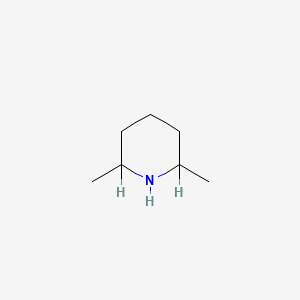
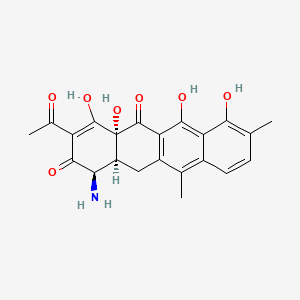
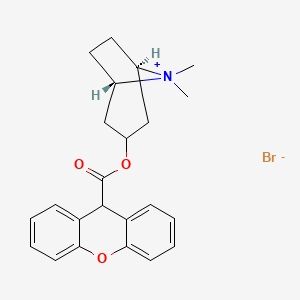
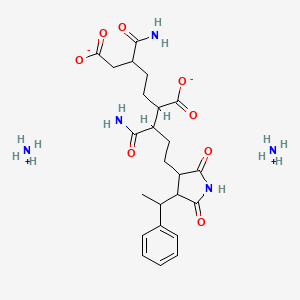
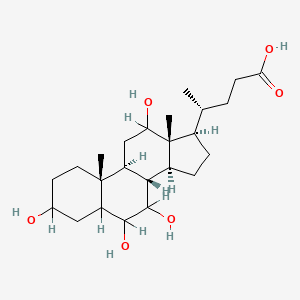
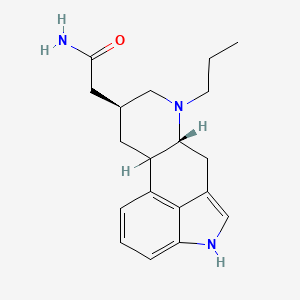




![4-[3-[2-(Dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B1222268.png)